molecular formula C8H6N2OS B2560931 (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide CAS No. 68029-49-2

(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide

Cat. No. B2560931
CAS RN: 68029-49-2
M. Wt: 178.21
InChI Key: YRAHLPVMEYJNGG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is a prop-2-enethioamide group, which consists of a carbon-carbon double bond (prop-2-ene) and a thioamide group (-C(=S)NH2). The presence of the cyano group (-C≡N) indicates that one of the carbon atoms in the prop-2-ene group is also bonded to a nitrogen atom via a triple bond .


Chemical Reactions Analysis

Enethioamides, including “(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide”, can undergo a variety of chemical reactions. For example, they can react with formaldehyde to form N-hydroxymethyl derivatives . They can also participate in the Mannich reaction, which involves the reaction of an amine, a carbonyl compound, and a compound containing an acidic hydrogen .

properties

IUPAC Name

(E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-5-6(8(10)12)4-7-2-1-3-11-7/h1-4H,(H2,10,12)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAHLPVMEYJNGG-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide

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